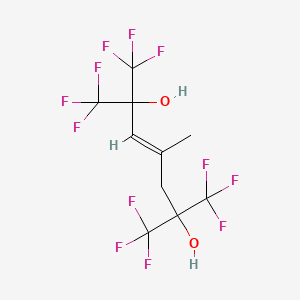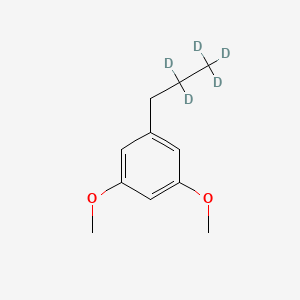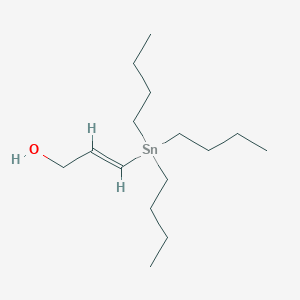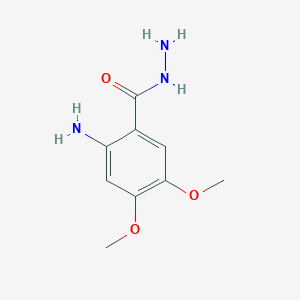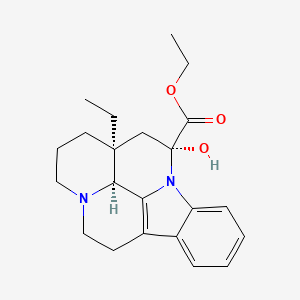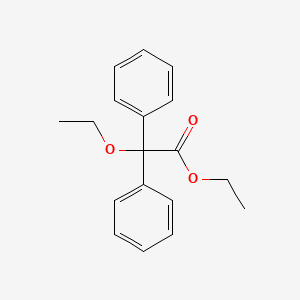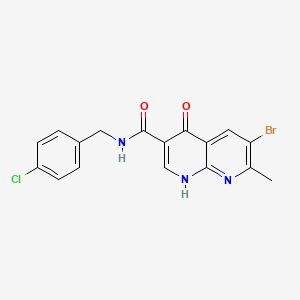
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a chlorobenzyl group, a hydroxyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzylamine, 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine, and appropriate reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for coupling reactions.
Coupling Reaction: The key step involves the coupling of 4-chlorobenzylamine with 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the bromine or chlorobenzyl groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride (NaBH4) for reduction, and potassium permanganate (KMnO4) for oxidation, are commonly used. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties.
Aplicaciones Científicas De Investigación
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Effects: The compound’s effects are mediated through its ability to bind to and inhibit or activate specific targets, resulting in therapeutic or biological outcomes.
Comparación Con Compuestos Similares
When compared to similar compounds, 6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide stands out due to its unique structural features and properties:
Similar Compounds: Compounds such as 6-Bromo-N-(4-chlorobenzyl)imidazo[1,2-a]pyrazin-8-amine and 6-bromo-N-(4-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide share some structural similarities.
Uniqueness: The presence of the naphthyridine core, along with the specific functional groups, imparts unique chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C17H13BrClN3O2 |
|---|---|
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
6-bromo-N-[(4-chlorophenyl)methyl]-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H13BrClN3O2/c1-9-14(18)6-12-15(23)13(8-20-16(12)22-9)17(24)21-7-10-2-4-11(19)5-3-10/h2-6,8H,7H2,1H3,(H,21,24)(H,20,22,23) |
Clave InChI |
MNAIUHJFQOTZCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C(=O)C(=CNC2=N1)C(=O)NCC3=CC=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


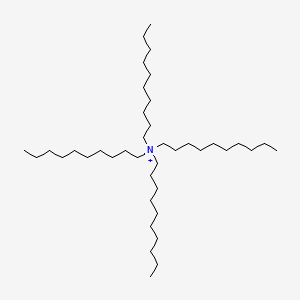
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
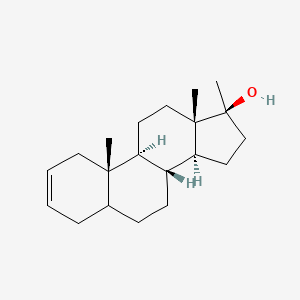
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)

